5-(3-Chlorophenyl)-2-[(3,4-dichlorobenzyl)sulfanyl]pyrimidine
Description
Properties
IUPAC Name |
5-(3-chlorophenyl)-2-[(3,4-dichlorophenyl)methylsulfanyl]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11Cl3N2S/c18-14-3-1-2-12(7-14)13-8-21-17(22-9-13)23-10-11-4-5-15(19)16(20)6-11/h1-9H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKDFNBIJPFGZBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=CN=C(N=C2)SCC3=CC(=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11Cl3N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Chlorophenyl)-2-[(3,4-dichlorobenzyl)sulfanyl]pyrimidine typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under basic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using 3-chlorophenyl halide and a suitable nucleophile.
Attachment of the Dichlorobenzylsulfanyl Group: The dichlorobenzylsulfanyl group can be attached through a thiol-ene reaction between a dichlorobenzyl halide and a thiol derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-(3-Chlorophenyl)-2-[(3,4-dichlorobenzyl)sulfanyl]pyrimidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its corresponding sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorophenyl or dichlorobenzyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and alkoxides under appropriate solvent and temperature conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of pyrimidine derivatives, including 5-(3-Chlorophenyl)-2-[(3,4-dichlorobenzyl)sulfanyl]pyrimidine, in cancer treatment. The compound has shown significant cytotoxicity against various cancer cell lines. For instance:
- Cytotoxicity Studies : Research indicates that this compound exhibits considerable cytotoxic effects on renal proximal tubular epithelial cells (RPTEC), with maximum cytotoxicity observed at concentrations around 250 µM after 72 hours of exposure .
- Mechanism of Action : The anticancer activity is believed to stem from its ability to interfere with DNA synthesis and repair mechanisms within cancer cells, leading to apoptosis.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial efficacy against several bacterial strains:
- Testing Against Bacteria : In vitro studies have demonstrated that this compound exhibits activity against both Gram-positive and Gram-negative bacteria. Notably, it showed enhanced antibacterial action compared to standard antibiotics at specific concentrations .
- Minimum Inhibitory Concentration (MIC) : The MIC values for various bacterial strains were determined, showing effective inhibition at concentrations ranging from 0.5 to 256 µg/mL .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound is another significant area of research:
- Mechanistic Insights : Studies suggest that the compound may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This could make it a candidate for treating inflammatory diseases .
- Comparative Efficacy : When compared to existing anti-inflammatory drugs, this pyrimidine derivative displayed comparable or superior efficacy in reducing inflammation markers in experimental models.
Case Studies and Research Findings
Several studies have provided insights into the applications of this compound:
Mechanism of Action
The mechanism of action of 5-(3-Chlorophenyl)-2-[(3,4-dichlorobenzyl)sulfanyl]pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogous Compounds
Structural Analogues with Pyrimidine Cores
Compound 4e : 2-[5-[(Pyrimidin-2-ylthio)methyl]-1,3,4-oxadiazol-2-ylthio]-3′-chloroacetophenone
- Key Features : Combines pyrimidine, oxadiazole, and 3-chlorophenyl moieties.
- Spectroscopic Data :
Compound I and II () : N-(Chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides
- Key Features : Sulfanyl-linked pyrimidine with chlorophenyl and acetamide groups.
- Structural Data :
- Comparison: The target compound’s 3,4-dichlorobenzyl group may introduce stronger hydrophobic interactions compared to the mono-chloro substituents in I and II, affecting crystal packing and bioavailability.
Compound 8q () : N-Substituted 2-{[5-(Indol-3-ylmethyl)-oxadiazol-2-yl]sulfanyl}acetamide
- Activity : IC₅₀ = 49.71 µM against α-glucosidase (vs. 38.25 µM for acarbose) .
- Comparison : The target compound’s dichlorobenzyl group may enhance enzyme binding via halogen interactions, though its activity remains untested.
Compound 4e () :
Biological Activity
5-(3-Chlorophenyl)-2-[(3,4-dichlorobenzyl)sulfanyl]pyrimidine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and related case studies.
Chemical Structure and Properties
The compound belongs to the class of pyrimidine derivatives, characterized by a pyrimidine ring substituted with a chlorophenyl group and a dichlorobenzyl sulfanyl moiety. The structure can be represented as follows:
Mechanisms of Biological Activity
Research indicates that compounds similar to this compound exhibit various biological activities, including:
- Antiviral Activity : Some derivatives have demonstrated efficacy against viral infections by inhibiting viral replication mechanisms. For instance, non-nucleoside reverse transcriptase inhibitors (NNRTIs) have shown significant activity against HIV strains through binding interactions with the reverse transcriptase enzyme .
- Anticancer Properties : Sulfur-containing compounds have been noted for their ability to inhibit tumor growth. In vitro studies suggest that similar pyrimidine derivatives can induce apoptosis in cancer cell lines, potentially through the modulation of key signaling pathways involved in cell survival and proliferation .
- Antimicrobial Activity : The presence of halogenated phenyl groups enhances the antimicrobial properties of these compounds. They have shown effectiveness against various bacterial strains, making them candidates for further development as antimicrobial agents .
Case Study 1: Antiviral Efficacy
A study evaluating the antiviral properties of sulfur-containing pyrimidines found that certain derivatives exhibited EC50 values in the nanomolar range against HIV-1 strains. The binding affinity was attributed to hydrophobic interactions with key amino acids in the active site of reverse transcriptase .
Case Study 2: Anticancer Activity
Research focusing on the anticancer potential of related compounds indicated that they could inhibit thymidylate synthase, an enzyme crucial for DNA synthesis in cancer cells. One study reported that a derivative similar to this compound showed significant cytotoxicity against various cancer cell lines with IC50 values less than 10 µM .
Case Study 3: Antimicrobial Effects
In another investigation, a series of chlorinated benzyl sulfanyl pyrimidines were synthesized and tested for antimicrobial activity. Results showed that these compounds effectively inhibited bacterial growth with minimum inhibitory concentrations (MICs) ranging from 0.5 to 8 µg/mL against Gram-positive and Gram-negative bacteria .
Data Summary
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 5-(3-Chlorophenyl)-2-[(3,4-dichlorobenzyl)sulfanyl]pyrimidine?
- Methodology: The compound can be synthesized via nucleophilic substitution or cross-coupling reactions. For example, substituting a pyrimidine halide (e.g., 2-chloropyrimidine) with a thiol-containing benzyl group (e.g., 3,4-dichlorobenzylthiol) under basic conditions (e.g., K₂CO₃ in DMF) . Optimization of reaction time and temperature is critical to avoid side products like disulfides .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodology: Use a combination of:
- ¹H/¹³C NMR : To confirm substituent positions on the pyrimidine ring and benzyl group. For example, aromatic protons in the 7.0–8.5 ppm range and sulfanyl-linked CH₂ groups near 4.2 ppm .
- HRMS : To verify molecular weight (e.g., [M+H]⁺ calculated for C₁₇H₁₁Cl₃N₂S: 379.97) .
- FT-IR : To identify C-S (∼650 cm⁻¹) and aromatic C-Cl (∼750 cm⁻¹) stretches .
Q. How can researchers purify this compound to achieve high yields?
- Methodology: Column chromatography (silica gel, hexane/EtOAc gradient) is standard. Recrystallization from ethanol or acetonitrile improves purity. Monitor fractions via TLC (Rf ∼0.4 in 3:7 EtOAc/hexane) .
Advanced Research Questions
Q. How can rotational isomerism in the sulfanyl-benzyl group affect spectral data interpretation?
- Methodology: Rotational isomers (e.g., syn vs. anti conformers) may split NMR peaks. Use variable-temperature NMR (VT-NMR) to coalesce signals and calculate energy barriers . X-ray crystallography (e.g., C–S bond length: 1.76–1.82 Å) can confirm dominant conformers .
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodology: Cross-validate assays using:
- Enzyme inhibition : IC₅₀ comparisons under standardized conditions (e.g., ATP concentration in kinase assays) .
- Cellular uptake studies : Quantify intracellular concentrations via LC-MS to distinguish poor bioavailability from true inactivity .
Q. How can computational modeling guide structural optimization for target binding?
- Methodology: Perform docking simulations (e.g., AutoDock Vina) using X-ray structures of target proteins (e.g., PDB: 5Y2L). Focus on:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
